

# An In-Depth Technical Guide to Methyl 4-fluorocinnamate

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## Compound of Interest

Compound Name: Methyl 4-fluorocinnamate

Cat. No.: B1149809

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This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **Methyl 4-fluorocinnamate**. It includes detailed experimental protocols for its synthesis and analysis, along with a summary of its potential therapeutic applications.

## Chemical and Physical Properties

**Methyl 4-fluorocinnamate** is a fluorinated derivative of methyl cinnamate, a naturally occurring ester. The introduction of a fluorine atom at the para position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.<sup>[1][2]</sup>

## General Information

Property	Value	Reference
Chemical Name	Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate	N/A
Synonyms	Methyl p-fluorocinnamate	[2]
CAS Number	96426-60-7	[2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>2</sub>	[2]
Molecular Weight	180.18 g/mol	[2]

## Physical Properties

Property	Value	Reference
Appearance	White to off-white solid	N/A
Melting Point	45-49 °C	N/A
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	N/A

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift ( $\delta$ ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
$^1\text{H}$ NMR	$\text{CDCl}_3$	7.66	d	16.0	Vinylic CH
7.50	dd	8.8, 5.4	Aromatic CH (ortho to F)		
7.08	t	8.6	Aromatic CH (meta to F)		
6.34	d	16.0	Vinylic CH		
3.79	s	-	$\text{OCH}_3$		
$^{13}\text{C}$ NMR	$\text{CDCl}_3$	167.3	-	-	C=O
163.9 (d, J=251.5 Hz)	-	-	C-F		
143.4	-	-	Vinylic CH		
130.8 (d, J=3.4 Hz)	-	-	Aromatic C		
130.0 (d, J=8.5 Hz)	-	-	Aromatic CH		
116.5 (d, J=22.0 Hz)	-	-	Aromatic CH		
116.3	-	-	Vinylic CH		
51.8	-	-	$\text{OCH}_3$		
$^{19}\text{F}$ NMR	$\text{CDCl}_3$	-109.9	-	-	Ar-F

## Synthesis of Methyl 4-fluorocinnamate

**Methyl 4-fluorocinnamate** can be synthesized through several established organic reactions. The most common methods include the Fischer esterification of 4-fluorocinnamic acid, the

Heck coupling of 4-fluoro-iodobenzene with methyl acrylate, and the Wittig reaction between 4-fluorobenzaldehyde and a phosphorus ylide.

## Experimental Protocol: Fischer Esterification

This method involves the acid-catalyzed reaction between 4-fluorocinnamic acid and methanol.

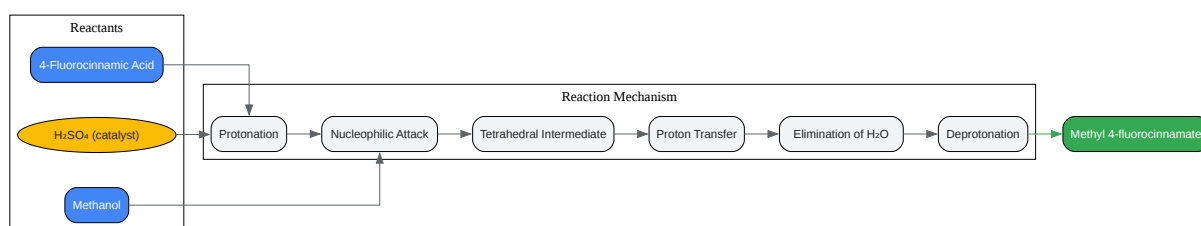
Materials:

- 4-fluorocinnamic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- In a round-bottom flask, dissolve 4-fluorocinnamic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.

- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 4-fluorocinnamate**.
- Purify the product by recrystallization or column chromatography.



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Caption: Fischer Esterification Workflow.

## Experimental Protocol: Heck Coupling

This palladium-catalyzed cross-coupling reaction provides a route from an aryl halide and an alkene.

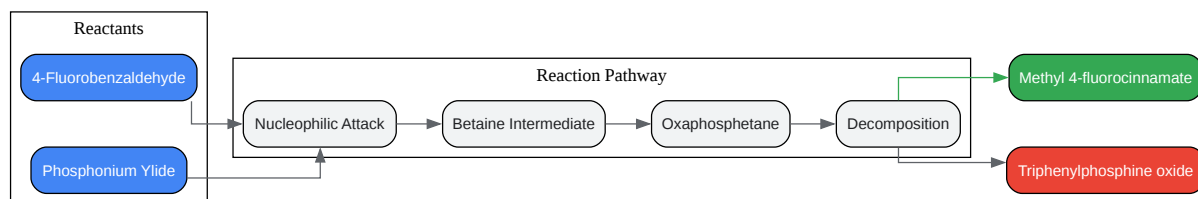
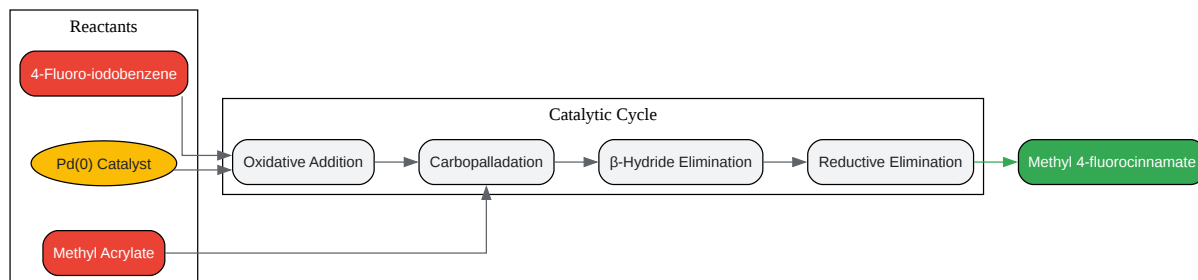
Materials:

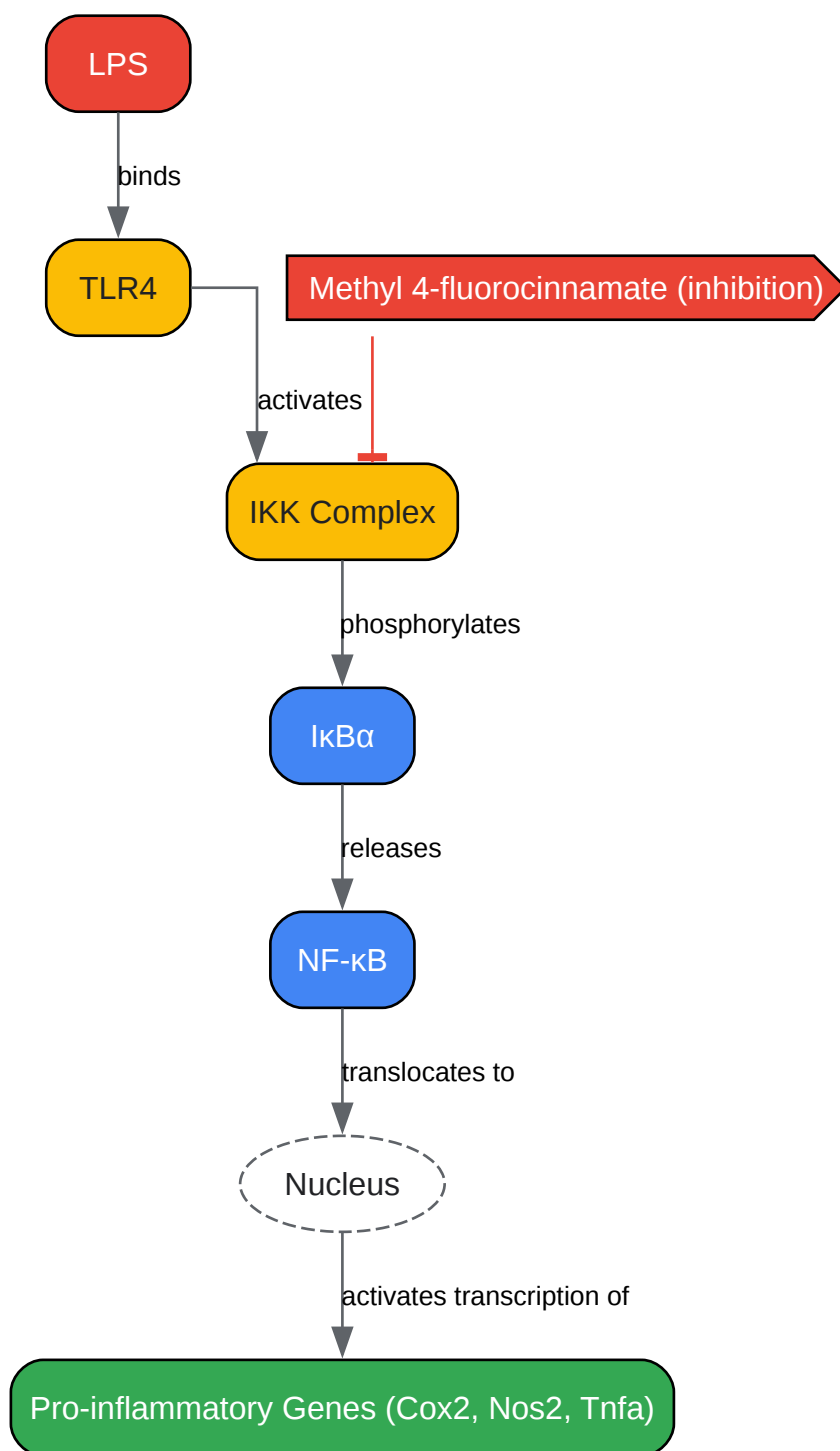
- 4-fluoro-iodobenzene
- Methyl acrylate

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Toluene (anhydrous)
- Diatomaceous earth (Celite®)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 0.02 equivalents) and triphenylphosphine (e.g., 0.04 equivalents).
- Add anhydrous toluene and stir the mixture for 10 minutes.
- Add 4-fluoro-iodobenzene (1 equivalent), methyl acrylate (1.2 equivalents), and triethylamine (1.5 equivalents).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove the palladium catalyst.
- Wash the filter cake with toluene.
- Combine the filtrates and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel.





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## References

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- 2. chemimpex.com [chemimpex.com]
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